



Protocol for solid-phase synthesis of [Phe2]-TRH

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An Application Note and Protocol for the Solid-Phase Synthesis of [Phe2]-TRH

Introduction

Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2, is a hypothalamic neurohormone that stimulates the release of thyrotropin (TSH) and prolactin from the anterior pituitary.[1][2] Beyond its endocrine functions, TRH acts as a neurotransmitter and neuromodulator within the central nervous system (CNS).[2] However, the therapeutic application of native TRH is limited by its short biological half-life and poor penetration of the blood-brain barrier.[2]

This has led to the development of numerous TRH analogs to enhance metabolic stability and CNS bioavailability.[2][3] [Phe2]-TRH (pGlu-Phe-Pro-NH2) is a TRH analog where the central histidine residue is replaced by phenylalanine.[1][4] This modification results in an analog with altered receptor affinity and biological activity, making it a valuable tool for neuropharmacological research.[4]

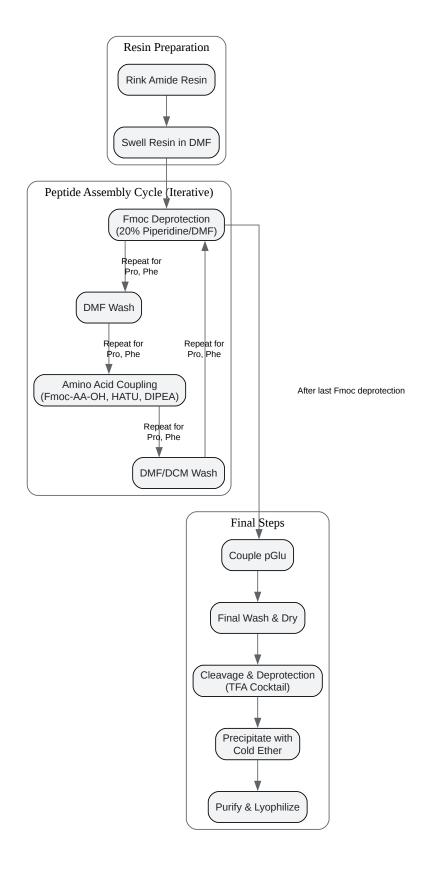
This document provides a detailed protocol for the synthesis of **[Phe2]-TRH** using Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS).[5][6] The Fmoc/tBu strategy is the most widely used methodology for peptide synthesis due to its mild deprotection conditions, which are compatible with a wide range of peptide modifications.[7] The synthesis will be performed on a Rink Amide resin to yield the desired C-terminal amide upon cleavage.[8][9]



Synthesis Strategy Overview

The synthesis of the tripeptide pGlu-Phe-Pro-NH2 is performed on a solid support (Rink Amide resin). The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-Fmoc protecting group with a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid, which is pre-activated using a coupling reagent like HATU.[5] [8][10] After the complete peptide sequence is assembled, the peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).





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Caption: General workflow for the solid-phase synthesis of [Phe2]-TRH.



Materials and Reagents

Item	Description	
Resin	Rink Amide AM Resin (e.g., 100-200 mesh, ~0.5-0.7 mmol/g substitution)	
Amino Acids	Fmoc-Pro-OH, Fmoc-Phe-OH, L-Pyroglutamic acid (pGlu)	
Coupling Reagent	HATU (1-[Bis(dimethylamino)methylene]-1H- 1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)	
Base	N,N-Diisopropylethylamine (DIPEA)	
Deprotection Reagent	Piperidine	
Solvents	N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)	
Cleavage Reagent	Trifluoroacetic acid (TFA)	
Scavengers	Triisopropylsilane (TIS), Deionized Water	
Precipitation	Cold Diethyl Ether (Et2O) or Methyl-tert-butyl ether (MTBE)	
Equipment	Solid-phase peptide synthesis vessel, Shaker/Vortexer, Filtration apparatus, Nitrogen line, Lyophilizer, HPLC system	

Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature unless otherwise specified.

Resin Preparation

 Weigh 140-200 mg of Rink Amide resin (corresponding to 0.1 mmol based on substitution level) into a peptide synthesis vessel.



- Add 2-3 mL of DMF to the resin.
- Allow the resin to swell for at least 1 hour with gentle agitation.[8][11]
- Drain the DMF from the vessel.

Initial Fmoc Deprotection

- Add 2 mL of 20% (v/v) piperidine in DMF to the swollen resin.[5][12]
- Agitate the mixture for 3 minutes and drain.
- Add another 2 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL) to remove all traces of piperidine.

Peptide Chain Elongation

This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Proline, then Phenylalanine).

- 3.1. Coupling of Fmoc-Pro-OH (First Amino Acid)
- In a separate vial, dissolve Fmoc-Pro-OH (4 eq., 0.4 mmol, ~135 mg), HATU (3.9 eq., 0.39 mmol, ~148 mg) in 1 mL of DMF.
- Add DIPEA (8 eq., 0.8 mmol, ~139 μL) to the activation solution and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
- (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin negative).[8]
- 3.2. Fmoc Deprotection



- Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 3 minutes and drain.
- Add another 2 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
- Drain and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
- 3.3. Coupling of Fmoc-Phe-OH (Second Amino Acid)
- Repeat step 3.1 using Fmoc-Phe-OH (4 eq., 0.4 mmol, ~155 mg).
- Agitate, wash, and optionally perform a Kaiser test as described.
- 3.4. Final Fmoc Deprotection
- Perform the Fmoc deprotection as described in step 3.2 to expose the N-terminal amine of Phenylalanine.

Coupling of L-Pyroglutamic acid (pGlu)

- In a separate vial, dissolve L-Pyroglutamic acid (4 eq., 0.4 mmol, ~52 mg), HATU (3.9 eq., 0.39 mmol, ~148 mg) in 1 mL of DMF.
- Add DIPEA (8 eq., 0.8 mmol, ~139 μL) and vortex for 1-2 minutes.
- Add the activated pGlu solution to the deprotected resin.
- Agitate the mixture for 2-4 hours.
- Drain the solution and wash the resin extensively with DMF (5 x 2 mL), DCM (5 x 2 mL), and finally Methanol (3 x 2 mL).
- Dry the peptidyl-resin under a high vacuum for at least 2 hours.





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Caption: Stepwise assembly of [Phe2]-TRH on the solid support.

Cleavage and Deprotection

- Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). For 0.1 mmol of resin, prepare 2-3 mL of the cocktail. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
- Add the cleavage cocktail to the dried peptidyl-resin.[13]
- Agitate the mixture at room temperature for 2-3 hours.[13]
- Filter the resin and collect the filtrate into a clean conical tube.
- Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

Peptide Precipitation and Purification

- Add the TFA filtrate dropwise to a 50 mL tube containing 30-40 mL of ice-cold diethyl ether or MTBE. A white precipitate (the crude peptide) should form.[13]
- Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.
- Centrifuge the mixture (e.g., 3000 rpm for 10 minutes) and carefully decant the ether.
- Wash the peptide pellet with cold ether (2 x 10 mL), centrifuging and decanting each time to remove residual scavengers and cleaved protecting groups.
- After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.



- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final [Phe2]-TRH peptide as a white, fluffy powder.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis protocol on a 0.1 mmol scale.

Parameter	Value	Notes
Synthesis Scale	0.1 mmol	-
Resin Type	Rink Amide AM	For C-terminal amide
Resin Substitution	~0.6 mmol/g	Adjust resin weight based on actual substitution
Resin Weight	~167 mg	Based on 0.6 mmol/g substitution
Fmoc-AA-OH Equivalents	4 eq. (0.4 mmol)	Per coupling step
pGlu Equivalents	4 eq. (0.4 mmol)	For the final coupling
HATU Equivalents	3.9 eq. (0.39 mmol)	Per coupling step
DIPEA Equivalents	8 eq. (0.8 mmol)	Per coupling step
Deprotection Solution	20% Piperidine in DMF	-
Coupling Time	1-2 hours	Per amino acid
pGlu Coupling Time	2-4 hours	-
Cleavage Cocktail	TFA/H2O/TIS (95:2.5:2.5)	2-3 mL per 0.1 mmol resin
Cleavage Time	2-3 hours	At room temperature
Expected Crude Yield	70-90%	Based on theoretical yield from initial resin loading
Expected Final Purity	>95%	After RP-HPLC purification



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